1-(4-Chlorophenyl)pentan-1-amine
Description
Contextualization within Modern Amine Chemistry Research
Amine chemistry is a cornerstone of modern organic and medicinal chemistry. Amines, both aliphatic and aromatic, are integral to a vast number of biologically active compounds and are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. unacademy.com In this context, substituted phenylpentanamines are of particular interest due to the combination of a flexible aliphatic amine chain and a rigid, electronically tunable aromatic ring. This structural motif allows for systematic modifications to explore structure-activity relationships (SAR), a fundamental practice in drug discovery and materials science.
The introduction of substituents on the phenyl ring, such as a halogen, can significantly alter the compound's lipophilicity, electronic distribution, and metabolic stability. nih.gov Research in this area often focuses on developing novel synthetic methodologies to access these compounds efficiently and stereoselectively, as the chirality of the amine center can be crucial for biological activity.
Overview of Structurally Related Halogenated Aromatic and Aliphatic Amine Derivatives
The presence of a halogen atom on an aromatic ring, as seen in 1-(4-Chlorophenyl)pentan-1-amine, is a common feature in many pharmacologically active molecules. nih.govresearchgate.net Halogenation can enhance the binding affinity of a molecule to its biological target through various interactions, including halogen bonding, and can improve pharmacokinetic properties. nih.gov
Structurally related halogenated aromatic amines include a wide range of anilines and their derivatives, which are used as building blocks in chemical synthesis. researchgate.net For example, ortho-chloroaniline has been a subject of study in the context of its genotoxic potential. researchgate.net Beyond simple anilines, more complex scaffolds incorporating a halogenated phenyl ring are prevalent in medicinal chemistry.
On the other hand, aliphatic amines, which are characterized by an amino group attached to a saturated carbon atom, exhibit different properties compared to their aromatic counterparts. unacademy.comdspaces.org The basicity of aliphatic amines is generally higher than that of aromatic amines because the lone pair of electrons on the nitrogen atom is more available for protonation. unacademy.com The combination of both aromatic and aliphatic features within the same molecule, as in this compound, creates a unique chemical entity with a blend of these characteristics.
Academic Research Significance of the this compound Scaffold
Research involving this scaffold often investigates its potential as a precursor for more complex molecular architectures. For instance, the amine group can be a handle for further functionalization, allowing for the construction of a library of related compounds for biological screening. Studies have explored the synthesis and biological activities of various compounds containing the 4-chlorophenyl moiety, indicating a continued interest in this structural motif. For example, derivatives have been synthesized and investigated for their potential antimicrobial and anticancer activities. mdpi.comnih.gov
Furthermore, the synthesis of related structures, such as 1-(4-chlorophenyl)propan-1-amine, has been detailed in the chemical literature, providing methodological insights that can be applied to the synthesis of this compound. chemicalbook.com The development of efficient synthetic routes to such compounds is a significant area of academic inquiry.
Chemical Data of this compound and Related Compounds
To provide a clearer understanding of the chemical properties of the title compound and its structural relatives, the following data tables are presented.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₇Cl₂N | cymitquimica.com |
| Molecular Weight | 234.1654 g/mol | cymitquimica.com |
| Physical Form | Solid | cymitquimica.com |
| Purity | 95% | cymitquimica.com |
| CAS Number | 91428-39-6 | cymitquimica.com |
Table 2: Chemical Data for Structurally Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
|---|---|---|---|
| 1-(4-Chlorophenyl)propan-1-amine | C₉H₁₂ClN | 169.65 | 74788-46-8 chemicalbook.com |
| 1-(4-Chlorophenyl)-4-methylpentan-1-amine | C₁₂H₁₈ClN | 211.73 | Not Available scbt.com |
| 5-(4-Chlorophenyl)pentan-1-amine | C₁₁H₁₆ClN | 197.70 | 98455-93-7 chemscene.combldpharm.com |
| 1-(4-Chloro-phenyl)-4,4-dimethyl-2- researchgate.netcymitquimica.comscbt.comtriazol-1-yl-pentan-3-one | C₁₅H₁₈ClN₃O | 291.77 | 63190-87-4 nih.gov |
| 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one | C₂₂H₂₀ClNOS | Not Available | Not Available mdpi.com |
| 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one | C₁₄H₁₀ClN₃O₂ | Not Available | Not Available nih.gov |
| 3-Amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile | C₂₁H₁₅ClN₂O₂ | Not Available | Not Available mdpi.com |
| 5-Chloro-3-(4-chlorophenyl)- researchgate.netcymitquimica.comscbt.comtriazolo[4,3-a]pyrazine | C₁₁H₆Cl₂N₄ | Not Available | Not Available beilstein-journals.org |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| This compound hydrochloride |
| ortho-Chloroaniline |
| 1-(4-Chlorophenyl)propan-1-amine |
| 1-(4-Chlorophenyl)-4-methylpentan-1-amine |
| 5-(4-Chlorophenyl)pentan-1-amine |
| 1-(4-Chloro-phenyl)-4,4-dimethyl-2- researchgate.netcymitquimica.comscbt.comtriazol-1-yl-pentan-3-one |
| 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one |
| 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one |
| 3-Amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
1-(4-chlorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H16ClN/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11H,2-4,13H2,1H3 |
InChI Key |
KXDRTSOIVASYNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Chlorophenyl Pentan 1 Amine
Convergent and Linear Synthesis Strategies
The construction of 1-(4-chlorophenyl)pentan-1-amine can be approached through either a convergent or linear synthesis. A convergent strategy would involve the separate synthesis of a C5 chain and the 4-chlorophenyl group, which are then joined. In contrast, a linear synthesis would sequentially build the molecule, for instance, by modifying a pre-existing 4-chlorophenylpentane skeleton. The choice of strategy often depends on the availability of starting materials and the desired efficiency of the reaction sequence.
Reductive Amination Approaches for Primary Amine Formation
Reductive amination is a widely utilized and versatile method for the synthesis of amines from carbonyl compounds. youtube.com This one-pot reaction typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. youtube.com For the synthesis of the primary amine this compound, the precursor would be 4-chlorophenyl pentyl ketone.
The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine intermediate. The imine is subsequently reduced in situ to the desired amine. derpharmachemica.com A variety of reducing agents can be employed for this transformation. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂/Pd/C). prepchem.comyoutube.com Sodium cyanoborohydride is often favored as it is a milder reducing agent that selectively reduces the iminium ion over the ketone starting material. youtube.com
Another notable method is the Leuckart reaction, which specifically uses formic acid or its derivatives, such as ammonium (B1175870) formate (B1220265), as both the reducing agent and the nitrogen source. libretexts.org This reaction is a form of reductive amination that converts ketones or aldehydes to the corresponding amines, often at elevated temperatures. libretexts.org
| Precursor | Reagents | Product | Key Features |
| 4-Chlorophenyl pentyl ketone | Ammonia (B1221849) (NH₃), Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) | This compound | One-pot reaction, versatile choice of reducing agents. youtube.comyoutube.com |
| 4-Chlorophenyl pentyl ketone | Ammonium formate or Formamide/Formic acid | This compound | Leuckart Reaction conditions, typically requires high temperatures. libretexts.org |
Nucleophilic Substitution Reactions in Amine Synthesis
The formation of primary amines through nucleophilic substitution is a classical approach, typically involving the reaction of an alkyl halide with ammonia or an ammonia surrogate. derpharmachemica.com In the context of synthesizing this compound, the starting material would be a 1-halo-1-(4-chlorophenyl)pentane, such as 1-chloro- or 1-bromo-1-(4-chlorophenyl)pentane.
Direct alkylation of ammonia with the alkyl halide is a straightforward SN2 reaction. However, a significant drawback of this method is the potential for over-alkylation. derpharmachemica.com The primary amine product is itself a nucleophile and can compete with ammonia to react with the alkyl halide, leading to the formation of secondary, tertiary, and even quaternary ammonium salts as byproducts. derpharmachemica.com Using a large excess of ammonia can favor the formation of the primary amine but may not completely eliminate the formation of side products. youtube.com
To circumvent the issue of over-alkylation, the Gabriel synthesis offers a more controlled method for preparing primary amines. libretexts.org This multi-step process utilizes potassium phthalimide (B116566) as an ammonia surrogate. libretexts.org The phthalimide anion, a non-nucleophilic nitrogen source after the initial alkylation, undergoes an SN2 reaction with the alkyl halide to form an N-alkylphthalimide. researchgate.net Subsequent cleavage of the phthalimide group, typically through hydrazinolysis (using hydrazine) or acidic hydrolysis, liberates the desired primary amine. libretexts.orgresearchgate.net This method is generally effective for primary alkyl halides. libretexts.org
| Starting Material | Reagent(s) | Intermediate/Product | Notes |
| 1-Halo-1-(4-chlorophenyl)pentane | Excess Ammonia (NH₃) | This compound | Prone to over-alkylation, yielding a mixture of primary, secondary, and tertiary amines. derpharmachemica.com |
| 1-Halo-1-(4-chlorophenyl)pentane | 1. Potassium Phthalimide2. Hydrazine (N₂H₄) | 1. N-(1-(4-Chlorophenyl)pentyl)phthalimide2. This compound | Gabriel Synthesis avoids over-alkylation, providing a cleaner route to the primary amine. libretexts.orgresearchgate.net |
Reduction of Nitrogen-Containing Precursors
A common strategy for amine synthesis involves the reduction of various nitrogen-containing functional groups. This approach allows for the introduction of the nitrogen atom at an earlier stage of the synthesis, followed by a final reduction step to yield the target amine.
Reduction of Nitriles
Primary amines can be effectively synthesized by the reduction of nitriles. libretexts.org For the synthesis of this compound, the corresponding nitrile precursor would be 1-(4-chlorophenyl)pentanenitrile. This nitrile can be prepared, for example, through the reaction of 1-halo-1-(4-chlorophenyl)butane with a cyanide salt. The reduction of the nitrile to the primary amine can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with reagents such as H₂ over a nickel or palladium catalyst. youtube.comyoutube.com This method results in the addition of a carbon atom to the original alkyl chain.
Reduction of Imines and Oximes
Imines, which are intermediates in reductive amination, can also be isolated and then reduced in a separate step to form amines. youtube.com More commonly, oximes are used as stable precursors for primary amines. An oxime can be prepared by the reaction of a ketone with hydroxylamine (B1172632). chemicalbook.com
For the synthesis of this compound, the precursor ketone, 4-chlorophenyl pentyl ketone, would first be converted to 1-(4-chlorophenyl)pentan-1-one oxime by reacting it with hydroxylamine hydrochloride in the presence of a base like triethylamine. chemicalbook.com The subsequent reduction of the oxime can be achieved using various reducing agents. For instance, a borane-tetrahydrofuran (B86392) complex (BH₃-THF) has been shown to be effective in reducing a similar compound, 1-(4-chlorophenyl)-N-hydroxypropan-1-imine, to the corresponding primary amine. chemicalbook.com Other reducing systems, such as catalytic hydrogenation or the use of stannous chloride, can also be employed for the reduction of oximes to primary amines. derpharmachemica.com
| Precursor | Reagent(s) for Formation | Reagent(s) for Reduction | Product |
| 1-(4-Chlorophenyl)pentanenitrile | - | LiAlH₄ or H₂/Catalyst | This compound |
| 1-(4-Chlorophenyl)pentan-1-one oxime | 4-Chlorophenyl pentyl ketone, Hydroxylamine (NH₂OH) | Borane-THF complex, Catalytic Hydrogenation, or SnCl₂ | This compound derpharmachemica.comchemicalbook.com |
Catalytic Reduction of Organic Azides
The synthesis of primary amines via the reduction of organic azides is another effective method that avoids the problem of over-alkylation. libretexts.org The synthesis involves two main steps: the formation of an alkyl azide (B81097) followed by its reduction.
An alkyl azide, such as 1-azido-1-(4-chlorophenyl)pentane, can be prepared via an SN2 reaction of a corresponding alkyl halide (e.g., 1-bromo-1-(4-chlorophenyl)pentane) with an azide salt, typically sodium azide (NaN₃). libretexts.org The resulting alkyl azide is not nucleophilic, thus preventing further reaction with the alkyl halide. libretexts.org
The reduction of the azide to the primary amine can be carried out using several methods. Catalytic hydrogenation over a palladium or platinum catalyst is a common and efficient method. libretexts.org Alternatively, lithium aluminum hydride (LiAlH₄) can be used to reduce the azide to the amine. libretexts.org It is important to note that low-molecular-weight alkyl azides can be explosive and require careful handling. libretexts.org
Synthesis of Halogenated Phenyl and Pentane (B18724) Precursors (e.g., via Friedel-Crafts Acylation of Aromatic Substrates)
A primary route for the synthesis of the key intermediate, 1-(4-chlorophenyl)pentan-1-one, is the Friedel-Crafts acylation of chlorobenzene (B131634) with a pentanoyl source. This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst to activate the acylating agent. The reaction involves the introduction of the pentanoyl group at the para position of the chlorobenzene ring, which is sterically favored and directed by the chloro group.
Commonly used acylating agents include pentanoyl chloride or pentanoic anhydride. The choice of Lewis acid catalyst is crucial for the reaction's efficiency, with aluminum chloride (AlCl₃) being a conventional option. Other Lewis acids, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), can also be utilized. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂), at low to ambient temperatures to control the reaction's selectivity and prevent side reactions.
Table 1: Typical Reaction Conditions for Friedel-Crafts Acylation
| Parameter | Conditions |
| Aromatic Substrate | Chlorobenzene |
| Acylating Agent | Pentanoyl chloride or Pentanoic anhydride |
| Catalyst | Aluminum chloride (AlCl₃), Ferric chloride (FeCl₃) |
| Solvent | Dichloromethane (CH₂Cl₂), Carbon disulfide (CS₂) |
| Temperature | 0°C to room temperature |
Subsequent conversion of the resulting 1-(4-chlorophenyl)pentan-1-one to the desired this compound can be achieved through reductive amination. This process involves the reaction of the ketone with an amine source, such as ammonia or an ammonium salt, in the presence of a reducing agent like sodium borohydride (NaBH₄) or catalytic hydrogenation.
Stereoselective Synthesis and Enantiomeric Resolution of Chiral Analogs
Since the amine product possesses a chiral center at the carbon atom bonded to the nitrogen and the phenyl group, it exists as a pair of enantiomers. The stereoselective synthesis or resolution of these enantiomers is often a critical aspect, particularly in pharmaceutical applications.
Chiral auxiliary-mediated synthesis provides a powerful method for controlling the stereochemical outcome of a reaction. In this approach, a chiral auxiliary is covalently attached to the substrate or a precursor. This auxiliary then directs the stereochemistry of a subsequent bond-forming reaction, after which it is cleaved to yield the desired enantiomerically enriched product. For the synthesis of chiral amines, auxiliaries such as (R)- or (S)-α-methylbenzylamine can be used to form a chiral imine from the precursor ketone. Subsequent reduction of this imine proceeds with high diastereoselectivity, and removal of the auxiliary affords the chiral amine.
Chemo-enzymatic resolution offers an efficient method for separating enantiomers from a racemic mixture. This technique utilizes the high stereoselectivity of enzymes to catalyze a reaction with only one of the enantiomers, leaving the other unreacted and thus allowing for their separation. Lipases are commonly employed for the kinetic resolution of racemic amines through N-acylation. For instance, a lipase (B570770) such as Candida antarctica lipase B (CALB) can selectively acylate one enantiomer of the racemic this compound using an acyl donor like ethyl acetate. The resulting acylated amine can then be easily separated from the unreacted enantiomeric amine.
Table 2: Example of Chemo-Enzymatic Resolution
| Parameter | Details |
| Enzyme | Candida antarctica lipase B (CALB) |
| Substrate | Racemic this compound |
| Acyl Donor | Ethyl acetate |
| Solvent | Toluene, Hexane |
| Outcome | Selective acylation of one enantiomer |
A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with a single enantiomer of a chiral acid. The resulting salts are diastereomers and exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.
Table 3: Common Chiral Resolving Agents for Amines
| Chiral Acid | Structure |
| (+)-Tartaric acid | HOOC-CH(OH)-CH(OH)-COOH |
| (-)-Mandelic acid | C₆H₅-CH(OH)-COOH |
| (+)-Camphorsulfonic acid | C₁₀H₁₅O-SO₃H |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time. For instance, in the reductive amination step, screening different reducing agents (e.g., NaBH₄, NaBH₃CN, catalytic hydrogenation with various catalysts like Pd/C or Raney Ni) and solvents can significantly impact the outcome. The pH of the reaction medium is also a critical factor in reductive amination, as it influences both the formation of the iminium intermediate and the activity of the reducing agent. Design of Experiments (DoE) methodologies can be systematically employed to identify the optimal set of conditions that provide the highest yield and purity of the final product.
Scalable Synthetic Approaches and Flow Chemistry Implementations
For the large-scale production of this compound, scalable and efficient synthetic routes are necessary. Traditional batch processing can be challenging in terms of heat and mass transfer, as well as safety, especially for exothermic reactions. Flow chemistry, or continuous flow processing, offers a promising alternative for the synthesis of this and other chemical compounds.
In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety. A multi-step synthesis, such as the Friedel-Crafts acylation followed by reductive amination, could be designed as a continuous flow process. This would involve sequential reactors where each step of the synthesis is performed in a dedicated module, with purification steps potentially integrated into the flow system. The benefits of such an approach include reduced reaction volumes, faster reaction times, and the ability to operate at more extreme conditions than are feasible in batch reactors.
Chemical Reactivity and Derivatization of 1 4 Chlorophenyl Pentan 1 Amine
Transformations Involving the Primary Amine Functional Group
The primary amine in 1-(4-chlorophenyl)pentan-1-amine is a nucleophilic center, making it susceptible to reactions with various electrophiles. This reactivity is fundamental to the derivatization of the molecule at the nitrogen atom.
Acylation and Sulfonylation Reactions
Primary amines readily undergo acylation with acylating agents like acyl chlorides or anhydrides to form amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are typically straightforward and high-yielding. For instance, the reaction of a primary amine with a sulfonyl chloride in the presence of a base provides the corresponding sulfonamide. americanelements.com A modern approach involves the use of potassium acyltrifluoroborates for the chemoselective acylation of primary amines, which can proceed under acidic conditions in water. nih.gov
Recent research has also explored visible-light-promoted methods for the formation of N-sulfonyl imines from aldehydes and sulfonamides, which can then be reduced to N-alkylsulfonamides. cmu.edu This highlights the versatility of the sulfonamide group in synthetic transformations.
Table 1: Examples of Acylation and Sulfonylation of Primary Amines
| Amine Substrate | Reagent | Product Type | Reference |
| Primary Amine | Acyl Chloride/Anhydride | Amide | americanelements.com |
| Primary Amine | Sulfonyl Chloride | Sulfonamide | americanelements.com |
| Primary Amine | Potassium Acyltrifluoroborate | Amide | nih.gov |
| Sulfonamide + Aldehyde | PhI(OAc)₂ / Visible Light | N-Sulfonyl imine | cmu.edu |
This table presents generalized reactions for primary amines, which are applicable to this compound.
Alkylation Reactions
The nitrogen atom of this compound can act as a nucleophile to attack alkyl halides, resulting in N-alkylation. However, the reaction of primary amines with alkyl halides can be difficult to control, often leading to a mixture of mono- and dialkylated products, as well as the potential for the formation of tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.comacs.org The initial product, a secondary amine, can compete with the starting primary amine for the alkylating agent. masterorganicchemistry.com
To achieve selective monoalkylation, specific strategies can be employed, such as using a large excess of the primary amine or employing protecting groups. Another approach involves the use of specific catalytic systems to control the extent of alkylation. For instance, a method for the N-alkylation of primary amines using alkyl bromides in the presence of potassium carbonate and dimethyl sulfoxide (B87167) has been shown to selectively produce either mono- or dialkylated amines depending on the reaction conditions. libretexts.org
Condensation Reactions for Imine and Heterocycle Formation
The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. acs.orgdalalinstitute.comlibretexts.orgoperachem.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. dalalinstitute.comlibretexts.orgoperachem.com The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the product by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus or a drying agent like magnesium sulfate (B86663). nih.gov
The imine functionality itself can be a versatile intermediate for further synthetic transformations. Furthermore, the primary amine can be a key component in the construction of nitrogen-containing heterocyclic rings. Through reactions with appropriate bifunctional reagents, a variety of heterocyclic systems can be synthesized. For example, primary amines can react with diketones or other suitable precursors to form pyrroles, pyridines, and other important heterocyclic structures. Research has demonstrated the synthesis of complex heterocyclic compounds, such as 1,2,4-triazole (B32235) derivatives, starting from precursors containing amine functionalities, highlighting the importance of the amine group in the assembly of such ring systems. wikipedia.org
Table 2: Imine Formation from Primary Amines and Carbonyl Compounds
| Amine Reactant | Carbonyl Reactant | Product | Typical Conditions | Reference |
| Primary Amine | Aldehyde | Imine (Schiff Base) | Acid catalysis, removal of water | dalalinstitute.comlibretexts.orgoperachem.com |
| Primary Amine | Ketone | Imine (Schiff Base) | Acid catalysis, removal of water | dalalinstitute.comlibretexts.orgoperachem.com |
| Benzylamine | Cyclopentanone | N-Cyclopentylidenebenzylamine | MgSO₄, CH₃CN | nih.gov |
| Allylamine | 1-Benzyl-4-piperidone | 1-Benzyl-4-(allylimino)piperidine | K₂CO₃, Toluene | nih.gov |
This table provides examples of imine formation reactions involving primary amines.
Reactivity of the Para-Chlorophenyl Moiety
The para-chlorophenyl group of this compound also presents opportunities for chemical modification, primarily through reactions that target the carbon-chlorine bond or the aromatic C-H bonds.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The chlorine atom on the benzene (B151609) ring can be substituted by strong nucleophiles under certain conditions via a nucleophilic aromatic substitution (SNAr) mechanism. byjus.comscribd.com However, chlorobenzene (B131634) itself is generally unreactive towards nucleophilic substitution. nih.gov The reaction is greatly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, chlorine). byjus.comscribd.comnih.gov
Since the pentan-1-amine group is not a strong electron-withdrawing group, SNAr reactions on this compound would likely require harsh reaction conditions, such as high temperatures and pressures, and strong nucleophiles. For example, the reaction of chlorobenzene with amines to produce anilines typically requires forcing conditions. nih.gov The presence of an activating group, such as a nitro group, would significantly increase the rate of substitution. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-H functionalization, Arylation)
The carbon-chlorine bond in this compound can participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands have been developed for the amination of aryl chlorides, allowing for the formation of a new C-N bond at the position of the chlorine atom. masterorganicchemistry.com
Furthermore, the C-H bonds of the aromatic ring can be directly functionalized using palladium catalysis. This approach, known as directed C-H functionalization, can offer a more atom-economical route to elaborated aromatic compounds. nih.gov While direct C-H functionalization of this compound has not been extensively reported, related studies on anilines have demonstrated the feasibility of para-selective C-H arylation. This suggests that under appropriate catalytic conditions, the aromatic ring of this compound could undergo arylation or other C-H functionalization reactions.
Table 3: Examples of Palladium-Catalyzed Reactions on Aryl Chlorides
| Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| Aryl Chloride | Amine | Pd(OAc)₂ / (o-biphenyl)PCy₂ | Arylamine | masterorganicchemistry.com |
| Trityl-protected Aniline | Aryl Chloride | Palladium/Phosphine Catalyst | para-Arylated Aniline | |
| Aryl Chloride | Various Nucleophiles | Palladium Catalyst | Functionalized Arene | nih.gov |
This table illustrates the types of palladium-catalyzed cross-coupling reactions applicable to the chlorophenyl moiety.
Chemical Modifications of the Pentane (B18724) Backbone
The pentane backbone of this compound offers several sites for chemical modification, enabling the synthesis of a variety of derivatives with tailored properties. While specific research on the pentane backbone of this exact molecule is not extensively documented, the reactivity of analogous alkylamine chains can provide insights into potential transformations.
One area of interest is the stereoselective synthesis of amino ketone derivatives. For instance, the addition of functionalized organolithium compounds to N-tert-butanesulfinyl aldimines can yield δ- and ε-amino ketone derivatives with high diastereoselectivity. mdpi.com This methodology could potentially be adapted to introduce a ketone functionality onto the pentane backbone of this compound, creating valuable synthetic intermediates. mdpi.com
Biocatalytic approaches also offer a promising avenue for modifying the alkyl chain. Studies on related phenylpropyl acetates have demonstrated that marine-derived fungi can perform stereoselective biotransformations, leading to optically active derivatives. mdpi.com Such enzymatic processes could potentially introduce hydroxyl groups or other functionalities along the pentane chain of this compound in a highly controlled manner.
Furthermore, the isomers of pentane itself, such as n-pentane, 2-methylbutane, and 2,2-dimethylpropane, highlight the structural diversity that can be achieved through skeletal rearrangements of a five-carbon chain. youtube.com While achieving such rearrangements on the substituted pentane backbone of the target compound would be synthetically challenging, it underscores the potential for creating a wide array of structural analogues.
Derivatization for Specialized Research Applications
The primary amine group of this compound is a key handle for derivatization, allowing for its adaptation into specialized tools for a variety of research applications. These modifications can enhance its utility in areas ranging from medicinal chemistry to materials science.
Formation of Advanced Synthetic Intermediates
This compound can serve as a crucial precursor for the synthesis of more complex molecules, including heterocyclic compounds. The primary amine can participate in cyclization reactions to form nitrogen-containing rings, which are prevalent in many biologically active compounds. For example, N-tert-butanesulfinyl δ-amino ketone derivatives, which could be synthesized from related starting materials, have been successfully converted into 2,6-cis-disubstituted piperidines. mdpi.com This suggests a pathway where this compound could be a building block for constructing piperidine-based structures.
The synthesis of related compounds, such as 1-(4-chlorophenyl)propan-1-amine, has been documented, showcasing the methods available for preparing such building blocks. chemicalbook.com The synthesis of 4-(4-chlorophenyl)butan-2-one (B57468) through the reductive arylation of electron-deficient olefins further illustrates the construction of key intermediates that can be subsequently aminated to form precursors for more complex targets. orgsyn.org
The following table summarizes a selection of related synthetic intermediates and their precursors, highlighting the synthetic strategies that could be applicable to this compound.
| Precursor | Intermediate | Synthetic Method |
| 1-(4-chlorophenyl)propan-1-one | 1-(4-chlorophenyl)propan-1-amine | Reductive amination |
| 4-chloroaniline and 3-buten-2-one | 4-(4-chlorophenyl)butan-2-one | Reductive arylation |
| N-tert-butanesulfinyl aldimines | δ- and ε-amino ketone derivatives | Addition of functionalized organolithium compounds |
Functionalization for Spectroscopic Tagging and Labeling
The ability to attach spectroscopic tags to molecules is essential for their detection and quantification in various analytical and biological assays. The primary amine of this compound is an ideal site for such functionalization.
Derivatizing agents are commonly employed to enhance the detection of amines in chromatographic methods. nih.gov For instance, reagents can be used to introduce a chromophore or fluorophore, allowing for sensitive detection by UV-Vis or fluorescence detectors. The choice of derivatizing reagent is critical and depends on the analytical technique being used, such as liquid chromatography (LC) or gas chromatography (GC). nih.gov
For mass spectrometry (MS) based detection, derivatization can improve ionization efficiency and chromatographic separation. The use of tags with high proton affinity, such as N-(4-aminophenyl)piperidine, has been shown to significantly improve the detection of organic acids in supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov A similar strategy could be applied to this compound to enhance its detection in complex matrices.
The table below provides examples of derivatization strategies that could be adapted for the spectroscopic tagging of this compound.
| Derivatization Strategy | Analytical Technique | Purpose |
| Acylation with a fluorescent tag | HPLC with fluorescence detection | Increased sensitivity and selectivity |
| Silylation | Gas Chromatography (GC) | Increased volatility and thermal stability |
| Reaction with a high proton affinity tag | Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) | Improved ionization and detection limits |
Spectroscopic and Structural Characterization of 1 4 Chlorophenyl Pentan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
No specific ¹H NMR spectra for 1-(4-Chlorophenyl)pentan-1-amine could be located in the searched scientific literature or databases. While data for analogous compounds, such as 1-(4-chlorophenyl)propan-1-amine, exist, the difference in the alkyl chain length from propyl to pentyl would significantly alter the chemical shifts and splitting patterns of the protons, making direct extrapolation inaccurate. For the pentyl derivative, one would anticipate signals corresponding to the aromatic protons on the chlorophenyl ring, the methine proton at the chiral center (C1), and the protons of the four methylene (B1212753) groups and the terminal methyl group of the pentyl chain.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similarly, experimental ¹³C NMR data for this compound is not available in the public domain. A theoretical spectrum would show distinct signals for each of the unique carbon atoms in the molecule, including the carbons of the 4-chlorophenyl ring, the benzylic carbon bonded to the amine group, and the four distinct carbons of the pentyl chain. The specific chemical shifts are crucial for confirming the carbon framework of the molecule.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR techniques are essential for unambiguously assigning proton and carbon signals and for determining the connectivity of atoms within a molecule. Techniques like COSY (Correlation Spectroscopy) would reveal proton-proton couplings, while HMQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish one-bond and multiple-bond correlations between protons and carbons, respectively. The absence of primary 1D NMR data naturally means that no 2D NMR studies for this compound have been published or made available.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information on the functional groups and molecular vibrations within a compound.
Fourier Transform Infrared (FT-IR) Spectroscopy
No experimental FT-IR spectrum for this compound has been found. An expected spectrum would feature characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching from the aromatic and aliphatic portions of the molecule, C=C stretching of the aromatic ring, and the C-Cl stretching vibration. The precise frequencies of these bands are necessary for the positive identification of the compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for the identification, quantification, and structural elucidation of chemical compounds. The following subsections detail the various MS methods relevant to the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of this compound, GC-MS would be the primary method for confirming its identity and assessing its purity. The gas chromatograph separates the compound from any impurities based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint.
A typical GC-MS analysis of a sample containing this compound would involve dissolving the sample in a suitable solvent and injecting it into the GC. The retention time, the time it takes for the compound to travel through the column, provides an initial layer of identification. The subsequent mass spectrum would be compared against a reference spectrum, if available, or analyzed for characteristic fragmentation patterns to confirm the structure. The presence of other peaks in the chromatogram would indicate impurities, and their relative peak areas can be used to estimate the purity of the sample.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS or LC-MSn) for Fragmentation Analysis
For compounds that are not sufficiently volatile or are thermally labile, liquid chromatography-mass spectrometry (LC-MS) is the preferred method. In LC-MS, the separation is performed using high-performance liquid chromatography. When coupled with tandem mass spectrometry (MS/MS or MSn), this technique becomes a powerful tool for detailed structural analysis through controlled fragmentation.
In an LC-MS/MS experiment, the intact molecular ion of this compound would be selected in the first mass analyzer and then subjected to collision-induced dissociation (CID) in a collision cell. This process breaks the ion into smaller, characteristic fragment ions, which are then analyzed in a second mass analyzer. The resulting fragmentation pattern provides valuable information about the compound's structure, such as the connectivity of atoms and the presence of specific functional groups. For instance, cleavage of the bond between the benzylic carbon and the pentyl chain would be an expected fragmentation pathway.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, with the chemical formula C₁₁H₁₆ClN, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This high degree of accuracy is crucial for confirming the identity of a newly synthesized compound or for identifying unknown substances.
Table 1: Theoretical Exact Mass of this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |
| C₁₁H₁₆³⁵ClN | Most Abundant | 197.0971 |
| C₁₁H₁₆³⁷ClN | Chlorine-37 Isotope | 199.0942 |
Note: This table presents the theoretical exact masses calculated for the two most abundant isotopes of chlorine.
Electron Ionization (EI) and Electrospray Ionization (ESI) Modes
The choice of ionization method is critical in mass spectrometry. Electron ionization (EI) and electrospray ionization (ESI) are two of the most common techniques.
Electron Ionization (EI): Typically used in conjunction with GC-MS, EI is a hard ionization technique that involves bombarding the analyte molecules with high-energy electrons. This process leads to extensive fragmentation, producing a rich and complex mass spectrum that is highly reproducible and ideal for library matching and structural elucidation. The mass spectrum of this compound under EI would be expected to show a molecular ion peak (if stable enough) and a series of fragment ions corresponding to the loss of various parts of the molecule.
Electrospray Ionization (ESI): ESI is a soft ionization technique commonly used with LC-MS. It is particularly well-suited for polar and large molecules. ESI typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This is advantageous for determining the molecular weight of the compound. For this compound, ESI would likely generate a strong signal for the [C₁₁H₁₆ClN + H]⁺ ion.
X-ray Crystallography
Determination of Single Crystal and Polymorphic Structures
To perform X-ray crystallography, a single, high-quality crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
The crystal structure would reveal the conformation of the pentylamine chain relative to the chlorophenyl ring. It would also provide detailed information about intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the packing of the molecules in the crystal lattice.
Furthermore, some compounds can exist in different crystalline forms, a phenomenon known as polymorphism. Each polymorph has a distinct crystal structure and, consequently, different physical properties. X-ray crystallography is the definitive method for identifying and characterizing different polymorphic forms of a compound. While no specific crystallographic data for this compound is publicly available, analysis of related structures, such as (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, reveals insights into the typical conformations and intermolecular interactions that might be expected. nih.gov
Analysis of Molecular Geometry and Conformation in Solid State
While a definitive crystal structure for this compound is not publicly available, valuable insights into its likely solid-state conformation can be drawn from the analysis of closely related structures, such as 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one sulfate (B86663). In this analogue, the cathinone (B1664624) derivative crystallizes in a monoclinic system with the P2₁/n space group. The core structure consists of a 4-chlorophenyl ring attached to a pentanone backbone. It is reasonable to infer that this compound would adopt a similar arrangement, with the pentyl amine chain extending from the chiral carbon bonded to the chlorophenyl ring.
Table 1: Postulated Crystallographic Parameters for this compound (based on analogue data)
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic (inferred) |
| Space Group | P2₁/c or similar (inferred) |
Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
In the solid state, the crystal packing of this compound is expected to be significantly influenced by intermolecular forces, primarily hydrogen bonding and potentially π-π stacking. The primary amine group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. The chlorine atom on the phenyl ring can also participate in weaker halogen bonding.
It is anticipated that the amine groups will form a network of hydrogen bonds with neighboring molecules, creating a stable, three-dimensional lattice. These interactions would likely involve the nitrogen atom of one molecule and the hydrogen atoms of the amine group of an adjacent molecule. In the case of a salt form, such as a hydrochloride salt, the chloride ions would act as hydrogen bond acceptors, further strengthening the crystal lattice.
Characterization of Racemic and Enantiomeric Forms in Crystal Lattices
Since this compound possesses a chiral center at the carbon atom bonded to both the phenyl ring and the amine group, it can exist as a pair of enantiomers (R and S forms). When synthesized from achiral starting materials without a chiral catalyst, the product is typically a racemic mixture, containing equal amounts of both enantiomers. nih.govcam.ac.uk
The crystallization of a racemic mixture can result in two different types of crystal structures: a racemic compound (or racemate) or a conglomerate. A racemic compound contains both enantiomers in a regular arrangement within the same unit cell. In contrast, a conglomerate is a physical mixture of separate crystals, where each crystal contains only one of the enantiomers.
Analysis of the closely related 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one sulfate revealed that it crystallizes as a racemic mixture, with two enantiomeric ion pairs present in the unit cell of the crystal lattice. swgdrug.org This suggests that this compound is also likely to form a racemic crystal, where both the (R)- and (S)-enantiomers are incorporated into a single, ordered crystal structure. The specific arrangement of the enantiomers within the lattice would be determined by the intermolecular interactions that maximize packing efficiency.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from electronic transitions within the 4-chlorophenyl chromophore. Aromatic systems typically exhibit multiple absorption bands in the UV region. For primary aromatic amines, these transitions are generally of the π → π* type, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital of the benzene (B151609) ring.
The presence of the chlorine substituent and the aminoalkyl group on the phenyl ring will influence the position and intensity of these absorption bands. The lone pair of electrons on the nitrogen atom of the amine can interact with the π-system of the ring (n → π* transition), which often results in a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene. The solvent in which the spectrum is recorded can also have a significant effect on the absorption wavelengths due to solute-solvent interactions.
Table 2: Expected UV-Vis Absorption Characteristics for this compound
| Transition Type | Expected Wavelength Range (nm) | Chromophore |
|---|---|---|
| π → π* | ~200-280 | 4-Chlorophenyl ring |
It is important to note that without experimental data for the specific compound, these characteristics are based on the general principles of UV-Vis spectroscopy for related aromatic amines.
Computational and Theoretical Studies on 1 4 Chlorophenyl Pentan 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of various molecular properties with a high degree of accuracy.
Density Functional Theory (DFT) and Hartree-Fock (HF) Methods
Density Functional Theory (DFT) and Hartree-Fock (HF) methods are two of the most widely used quantum chemical approaches. DFT methods, such as B3LYP, are known for their balance of accuracy and computational cost, making them suitable for a wide range of molecular systems. nih.govmdpi.com These methods calculate the electronic structure of a molecule by approximating the complex many-electron problem. nih.gov The choice of functional and basis set, such as 6-311++G(d,p), is crucial for obtaining reliable results. researchgate.net
Hartree-Fock theory, while often less accurate than DFT for many applications due to its neglect of electron correlation, provides a fundamental starting point for more advanced methods. The performance of both DFT and HF in predicting molecular properties has been extensively documented.
Geometry Optimization and Conformational Analysis
A critical step in computational chemistry is determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. For flexible molecules like 1-(4-Chlorophenyl)pentan-1-amine, which has a rotatable pentylamine side chain, conformational analysis is essential to identify the various low-energy conformers. researchgate.net
Techniques like Potential Energy Surface (PES) scans are employed to explore the conformational space by systematically changing dihedral angles and identifying the most stable conformer. researchgate.net The geometry of the amine fragment and the substitution pattern at the basic nitrogen atom can significantly influence the molecule's interactions and properties. mdpi.com
Vibrational Frequency Calculations and Spectral Assignments
Vibrational frequency calculations are instrumental in characterizing stationary points on the potential energy surface as minima (stable structures) or transition states. nih.gov These calculations predict the frequencies of molecular vibrations, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. q-chem.com
By comparing the calculated vibrational spectra with experimental data, a detailed assignment of the observed spectral bands to specific molecular motions can be achieved. mdpi.com A characteristic feature for primary amines is the presence of moderately weak absorptions in the range of 3500 cm⁻¹ to 3300 cm⁻¹, corresponding to N-H stretching vibrations. libretexts.org N-H bending vibrations are typically observed around 1600 cm⁻¹. libretexts.org
NMR Chemical Shift Predictions using GIAO Method
The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.net This theoretical tool allows for the prediction of ¹H and ¹³C NMR spectra, which are invaluable for structural elucidation. rsc.org
The calculated chemical shifts are typically compared with experimental values, often recorded in solvents like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) used as an internal standard. rsc.org The proton NMR spectra of amines characteristically show absorptions for protons on the carbon adjacent to the nitrogen (H-C-N) at approximately 2.7 ppm. libretexts.org The chemical shift of N-H protons can vary significantly due to hydrogen bonding. libretexts.org
Electronic Absorption Spectra Simulations (Time-Dependent DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating electronic absorption spectra (UV-Vis). researchgate.net This approach allows for the calculation of excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands in the experimental spectrum. rsc.org
By analyzing the molecular orbitals involved in the electronic transitions, a deeper understanding of the nature of these transitions, such as π → π* or n → π*, can be gained. rsc.org The choice of DFT functional and the inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), are important for achieving good agreement with experimental data. researchgate.netresearchgate.net
Electronic Structure Analysis
The analysis of a molecule's electronic structure provides fundamental insights into its reactivity, stability, and spectroscopic properties. For this compound, understanding the distribution of electrons and the nature of molecular orbitals is key to characterizing its chemical behavior.
Key aspects of electronic structure analysis include the examination of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity.
Natural Bond Orbital (NBO) analysis is another powerful tool used to study intramolecular and intermolecular bonding and interactions between orbitals. researchgate.net It provides a localized picture of the electron density and can reveal details about charge transfer and hyperconjugative interactions within the molecule. researchgate.netresearchgate.net The Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution in a molecule, highlighting electrophilic and nucleophilic sites. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic nature. libretexts.orgprotheragen.ai
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. emerginginvestigators.orgnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. emerginginvestigators.org Conversely, a small energy gap indicates that the molecule is more reactive and less stable. nih.gov For many organic molecules, this energy gap influences electronic transitions, with larger conjugated systems often exhibiting smaller gaps. libretexts.org
While specific computational data for this compound is not available in the cited literature, an FMO analysis would calculate the precise energy values for its HOMO, LUMO, and the resulting energy gap. The distribution of the HOMO density would likely be concentrated around the amine group and the electron-rich chlorophenyl ring, indicating these as potential sites for electrophilic attack. The LUMO density would be distributed across the molecule, highlighting regions susceptible to nucleophilic attack.
Example of FMO Analysis Data
| Parameter | Energy (eV) |
|---|---|
| HOMO | Value not available |
| LUMO | Value not available |
| HOMO-LUMO Gap (ΔE) | Value not available |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to illustrate the three-dimensional charge distribution of a molecule. libretexts.org MEP maps are invaluable for predicting how molecules will interact with each other, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov The maps are color-coded, typically with red indicating the most negative potential (electron-rich), blue indicating the most positive potential (electron-poor), and green representing neutral potential. researchgate.net
For this compound, an MEP map would reveal distinct potential regions. The area around the nitrogen atom of the amine group would likely show a negative potential due to the lone pair of electrons, making it a site for electrophilic interaction. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue region), identifying them as electrophilic centers capable of acting as hydrogen bond donors. researchgate.netresearchgate.net The electronegative chlorine atom would also create a region of negative potential, while the aromatic ring itself would present a complex potential surface with negative potential above and below the plane of the ring. Such maps are crucial for understanding non-covalent interactions and recognizing potential sites for molecular docking. proteopedia.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis-like bonding patterns within a molecule. wisc.eduwikipedia.org It examines the delocalization of electron density between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). These interactions, known as hyperconjugation, stabilize the molecule. The stabilization energy (E(2)) associated with each donor-acceptor interaction quantifies the strength of the delocalization. acadpubl.eu
In this compound, key NBO interactions would involve the lone pair electrons on the nitrogen and chlorine atoms, as well as the π-electrons of the phenyl ring. Significant interactions would be expected between:
The lone pair of the nitrogen atom (n(N)) and the antibonding orbitals (σ*) of adjacent C-C and C-H bonds.
The lone pairs of the chlorine atom (n(Cl)) and the antibonding π* orbitals of the phenyl ring.
The π orbitals of the phenyl ring and the antibonding σ* orbitals of the attached alkyl chain.
Illustrative Table of NBO Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| n(N) | σ(C-C/C-H) | Value not available |
| n(Cl) | π(C-C) of Phenyl Ring | Value not available |
| π(C-C) of Phenyl Ring | σ*(C-Alkyl) | Value not available |
Intermolecular Interaction Analysis (e.g., Non-Covalent Interactions)
The study of intermolecular interactions is essential for understanding the condensed-phase behavior of a compound, including its crystal packing. Non-Covalent Interaction (NCI) analysis is a computational method used to visualize both attractive (like hydrogen bonds, halogen bonds, and van der Waals forces) and repulsive (steric clash) interactions within a molecular system. researchgate.net
For this compound, the primary intermolecular interactions would be hydrogen bonds formed between the amine group (N-H) of one molecule and the nitrogen or chlorine atom of a neighboring molecule. The N-H group acts as a hydrogen bond donor, while the nitrogen lone pair and the electronegative chlorine atom can act as acceptors. The presence of the chlorine atom also introduces the possibility of halogen bonding, where the chlorine atom interacts with a nucleophilic region of another molecule. The phenyl rings would contribute to stacking interactions (π-π interactions), and the pentyl chain would be involved in weaker van der Waals forces. A detailed NCI analysis would map these interactions, providing insight into the forces that govern the compound's solid-state structure.
Strain Energy and Bonding Behavior Analysis
Strain energy in a molecule arises from deviations from ideal bond lengths, bond angles, and torsional angles, as well as from steric hindrance between non-bonded atoms. In this compound, potential sources of strain include torsional strain along the rotatable bonds of the pentyl chain and steric interactions between the bulky chlorophenyl group and the pentyl group around the chiral carbon center.
Theoretical Insights into Chemical Reactivity and Selectivity
The computational analyses described in the preceding sections provide a comprehensive theoretical framework for understanding the chemical reactivity and selectivity of this compound.
Reactivity: The HOMO-LUMO energy gap is a primary indicator of global reactivity; a smaller gap suggests higher reactivity. nih.gov
Site Selectivity: MEP maps are crucial for predicting the sites of electrophilic and nucleophilic attack. The most negative potential regions (e.g., around the nitrogen and chlorine atoms) are susceptible to attack by electrophiles, while the most positive regions (e.g., amine hydrogens) are prone to attack by nucleophiles. nih.govresearchgate.net
Reaction Mechanisms: NBO analysis provides insight into the electronic stabilization and potential pathways for charge transfer during a reaction. acadpubl.euresearchgate.net For instance, understanding the nucleophilic character of the amine is critical, as amination reactions are common and their pathways are influenced by the electronic properties of the reactants and the reaction conditions. acs.org
Stability: The kinetic stability of the molecule is directly related to its HOMO-LUMO gap, with a larger gap implying greater stability. researchgate.net NBO analysis complements this by quantifying the stabilization gained from internal electron delocalization. wikipedia.org
Together, these theoretical tools allow for detailed predictions of how this compound will behave in chemical reactions, guiding further experimental studies.
Advanced Analytical Methodologies for 1 4 Chlorophenyl Pentan 1 Amine
Chromatographic Method Development and Validation
Chromatographic methods are central to the analysis of pharmaceutical compounds, offering robust platforms for separation, identification, and quantification. gassnova.no The development of these methods for 1-(4-Chlorophenyl)pentan-1-amine requires careful optimization of various parameters to achieve the desired performance characteristics.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantitative analysis of non-volatile compounds like this compound. nih.govnih.gov A typical HPLC method involves a stationary phase, a mobile phase, and a detector. For the analysis of amine compounds, reversed-phase columns, such as C18 or C8, are frequently employed. wu.ac.thjfda-online.com
Method development for purity and quantitative analysis of this compound would involve a systematic approach to optimize parameters such as mobile phase composition, flow rate, column temperature, and detection wavelength. wu.ac.th Validation of the developed HPLC method is essential to ensure its reliability and would include evaluation of specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ). nih.govjfda-online.com
A well-developed and validated HPLC method can effectively separate this compound from its process-related impurities and degradation products, allowing for accurate quantification and purity assessment. nih.govnih.gov The use of a photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity evaluation. wu.ac.th
Table 1: Illustrative HPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
This table presents a hypothetical set of starting conditions for HPLC method development and would require optimization.
Table 2: Typical Validation Parameters for an HPLC Purity Method
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve the main peak from impurities and degradation products. |
| Linearity | Correlation coefficient (r²) > 0.999 |
| Accuracy | Recovery of 98.0% to 102.0% |
| Precision (RSD) | Repeatability: ≤ 1.0%, Intermediate Precision: ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 |
These are general acceptance criteria and may vary depending on the specific application and regulatory requirements.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. chromatographyonline.com While this compound itself may have limited volatility, it can be derivatized to produce more volatile compounds suitable for GC analysis. sigmaaldrich.com This approach is particularly useful for detecting and quantifying volatile impurities or for specific analytical applications where GC offers advantages over HPLC.
Derivatization of the amine group can be achieved using various reagents to create less polar and more volatile derivatives. Common derivatization strategies for amines include acylation or silylation. The resulting derivatives can then be separated on a GC column, often a capillary column with a non-polar or medium-polarity stationary phase, and detected by a flame ionization detector (FID) or a mass spectrometer (MS). epa.govresearchgate.net A GC-MS method provides the added benefit of mass spectral data, which can be used for definitive identification of the analytes. nih.gov
Method development in GC involves optimizing parameters such as the type of column, temperature program, carrier gas flow rate, and injector and detector temperatures. gassnova.nosigmaaldrich.com Validation would assess similar parameters to HPLC, including linearity, precision, accuracy, and sensitivity. nih.gov
Table 3: Example GC Conditions for Analysis of a Derivatized Amine
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, ramp to 280 °C |
| Detector | FID or MS |
| Detector Temperature | 300 °C |
This table provides a general example; specific conditions would depend on the derivative and the analytical goals.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for qualitative analysis, such as monitoring the progress of chemical reactions and performing preliminary purity checks. libretexts.org For the synthesis of this compound, TLC can be invaluable for determining the consumption of starting materials and the formation of the product. thieme.de
In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel or alumina. oregonstate.edu The plate is then placed in a developing chamber with a suitable mobile phase. The separation of components is based on their differential partitioning between the stationary and mobile phases. The separated spots are visualized, often using a UV lamp if the compounds are UV-active. libretexts.org
The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions and can be used for identification purposes by comparison with a standard. libretexts.org While primarily qualitative, semi-quantitative analysis can be performed by comparing the size and intensity of the spots.
Table 4: Typical TLC System for Monitoring an Organic Reaction
| Component | Description |
| Stationary Phase | Silica gel 60 F254 TLC plates |
| Mobile Phase | A mixture of non-polar and polar solvents (e.g., Hexane:Ethyl Acetate) |
| Visualization | UV light (254 nm) and/or a chemical staining agent |
The mobile phase composition is a critical parameter that is optimized to achieve good separation of the components of interest.
Chiral Separation Techniques
Since this compound possesses a chiral center, the separation of its enantiomers is essential for stereochemical characterization and to ensure the desired stereoisomeric purity.
Indirect enantioseparation is a classical approach that involves reacting the racemic amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.orgnih.gov These diastereomers, having different physical and chemical properties, can then be separated on a standard achiral chromatographic column, typically using HPLC. nih.govresearchgate.net
The choice of the chiral derivatizing agent is critical and depends on the functional group of the analyte. For a primary amine like this compound, reagents that react with the amino group are employed. nih.gov The reaction should proceed to completion without causing racemization of the analyte or the reagent.
A variety of chiral derivatizing agents (CDRs) are available for the analysis of enantiomeric amines by HPLC with UV or MS detection. nih.gov The derivatization not only introduces a chiral center, creating diastereomers, but can also incorporate a chromophore or an easily ionizable group to enhance detection by UV or MS, respectively. nih.govnih.gov
For HPLC-UV analysis, the CDR should ideally possess a strong chromophore to ensure high sensitivity. For HPLC-MS analysis, the CDR can be designed to improve ionization efficiency, leading to better signal intensity. The resulting diastereomers are then separated on a conventional reversed-phase HPLC column and detected by the chosen detector. science.gov The ratio of the peak areas of the two diastereomers corresponds to the enantiomeric ratio of the original amine.
Table 5: Examples of Chiral Derivatizing Agents for Amines
| Chiral Derivatizing Agent (CDA) | Reacts with | Resulting Derivative |
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) | Amine | Amide |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) | Amine | Amide |
| (S)-(+)-1-(1-Naphthyl)ethyl isocyanate | Amine | Urea |
The selection of the appropriate CDA depends on the specific amine and the analytical requirements.
Development of Sensitive Detection Methods for Trace Analysis
The ability to detect and quantify minute concentrations of synthetic compounds like this compound is crucial for various fields, including pharmaceutical research, environmental monitoring, and forensic science. Trace analysis requires highly sensitive and selective analytical methodologies to isolate the target analyte from complex matrices and measure it accurately. The development of such methods often focuses on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), coupled with advanced detection systems. While specific validated methods for the trace analysis of this compound are not extensively documented in publicly available literature, established strategies for analogous aromatic amines and chiral compounds provide a robust framework for its detection.
High-Performance Liquid Chromatography stands as a versatile and widely used technique for the analysis of pharmaceutical and chemical compounds. thermofisher.comnih.gov Its applicability is broad due to the variety of available stationary phases (columns) and mobile phases, which allows for the separation of compounds with diverse polarities and chemical properties. thermofisher.comnih.gov For aromatic amines, reversed-phase HPLC is a common approach. epa.gov
Given that this compound possesses a chiral center at the carbon atom bonded to the amine and the chlorophenyl group, enantioselective analysis is of significant importance. The biological and pharmacological activities of enantiomers can differ substantially. Therefore, methods that can separate and quantify the individual enantiomers are critical. Chiral HPLC is the most effective direct method for this purpose, utilizing a chiral stationary phase (CSP) to achieve separation. mdpi.comresearchgate.net
A pertinent example is the development of a selective chiral HPLC method for the quantification of the enantiomers of a structurally related anticonvulsant agent, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, in rat plasma. epa.gov In that study, the separation was successfully achieved using a Chirex chiral column with a mobile phase consisting of a mixture of hexane, ethanol, and tetrahydrofuran (B95107) with acidic and basic modifiers. epa.gov The method demonstrated good resolution and linearity, with a limit of quantitation (LOQ) of 100 ng/mL in plasma, showcasing the feasibility of applying chiral HPLC for the trace-level analysis of similar chlorophenyl-containing amines. epa.gov
To achieve the very low detection limits required for trace analysis, highly sensitive detectors are paramount. While standard UV detectors are common in HPLC, their sensitivity may be insufficient for trace levels. nih.gov Advanced detection strategies can offer significant improvements.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a powerful technique known for its exceptional sensitivity and selectivity for electroactive compounds. researchgate.netresearchgate.net Aromatic amines can often be oxidized at a solid electrode surface, producing a measurable current that is directly proportional to the analyte's concentration. A study on a different aromatic amine, the anti-tumor agent 1-[4-(furo[2,3-b]-quinolin-4-ylamino)phenyl]ethanone, highlights the potential of this approach. nih.gov Researchers developed an HPLC-ECD method that could determine the compound's concentration in rat plasma with a lower limit of detection (LOD) of 0.5 ng/mL and a limit of quantitation (LOQ) of 1 ng/mL. nih.gov This represents a significant increase in sensitivity compared to conventional UV detection and would likely be applicable to this compound.
Fluorescence Detection following chemical derivatization is another established strategy for enhancing sensitivity. nih.gov Compounds that are not naturally fluorescent, like many simple amines, can be reacted with a fluorescent labeling reagent. This process yields a derivative with a high quantum yield, allowing for detection at picomolar or even femtomolar levels. For instance, various chlorophenols have been successfully analyzed at low micromolar concentrations using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) as a labeling reagent prior to HPLC separation. nih.gov A similar derivatization strategy could be developed for this compound to enable its ultra-trace analysis.
The table below summarizes key parameters from sensitive analytical methods developed for compounds structurally related to this compound, illustrating the conditions that could be adapted for its trace analysis.
Table 1: Examples of Sensitive HPLC Methodologies for Related Aromatic Amines
This table presents data from studies on compounds structurally analogous to this compound to illustrate potential analytical approaches.
| Analyte | Methodology | Column | Mobile Phase | Detector | Limit of Quantitation (LOQ) / Detection (LOD) | Reference |
|---|---|---|---|---|---|---|
| N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine | Chiral HPLC | Chirex chiral column (250 mm x 4.6 mm) | Hexane:Ethanol:Tetrahydrofuran (280:20:40 v/v) with Trifluoroacetic acid and Triethylamine | UV | 100 ng/mL (LOQ) | epa.gov |
| 1-[4-(furo[2,3-b]-quinolin-4-ylamino)phenyl]ethanone | HPLC-ECD | C18 (250 mm x 4 mm) | 50% Acetonitrile and 50% pH 3.0 Sodium 1-pentansulfonate solution | Electrochemical | 1 ng/mL (LOQ), 0.5 ng/mL (LOD) | nih.gov |
Applications in Synthetic Chemistry and Materials Science
Utility as a Versatile Synthetic Building Block
The molecular architecture of 1-(4-Chlorophenyl)pentan-1-amine makes it a promising starting material for the synthesis of a variety of more complex molecules. The primary amine group serves as a key functional handle for a multitude of chemical transformations. This reactivity allows for the introduction of diverse substituents and the construction of larger molecular frameworks.
Similar chloro-substituted phenylalkylamines are recognized as important intermediates in the development of biologically active compounds. For instance, related structures are integral to certain pharmaceutical agents. The presence of the chlorophenyl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its efficacy or metabolic stability.
The pentyl chain offers a degree of lipophilicity, which can be crucial for the interaction of a molecule with biological membranes or for its solubility in organic media. The combination of the reactive amine, the substituted aromatic ring, and the alkyl chain provides a versatile scaffold for the generation of a library of derivatives with potentially diverse applications.
Role as a Chemical Reagent in Organic Transformations
The primary amine functionality of this compound allows it to act as a nucleophile in a wide array of organic reactions. It can readily participate in reactions such as:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Formation of Schiff bases: Condensation with aldehydes or ketones to yield imines.
These fundamental transformations are cornerstones of organic synthesis, enabling the construction of a vast number of organic compounds. The specific stereochemistry of this compound, if resolved into its enantiomers, could be exploited in stereoselective synthesis, where the transfer of chirality from the amine to the product is desired.
Precursor in the Synthesis of Complex Organic Molecules
Building upon its role as a versatile building block, this compound can serve as a crucial precursor for the synthesis of more intricate and functionally rich organic molecules. Optically active phenylalkylamines, a class to which this compound belongs, are valuable starting materials for the synthesis of various biologically active compounds. mdpi.com
For example, similar chiral amines are utilized in the synthesis of agrochemicals and pharmaceutical ingredients. The specific combination of the 4-chlorophenyl group and the pentylamine moiety could be a key structural element in the design of novel compounds with targeted biological activities. The synthesis of derivatives often involves the modification of the amine group, followed by further transformations on the aromatic ring or the alkyl chain to build up molecular complexity.
Contribution to Materials Science Research (e.g., polymer synthesis, functional material development)
The bifunctional nature of this compound, possessing both an amine group and a modifiable aromatic ring, suggests its potential utility in materials science. The amine functionality can be used to incorporate this molecule into polymer chains, for example, through the formation of polyamides or polyimines. The presence of the chlorophenyl group can impart specific properties to the resulting polymer, such as increased thermal stability, flame retardancy, or altered electronic properties.
Furthermore, this compound could be a precursor for the development of functional materials. For instance, it could be modified to create liquid crystals, or its derivatives could be investigated for their non-linear optical properties. The ability to introduce a chiral center into a material can also lead to the development of materials with unique optical or separation properties. While direct research on this specific compound in materials science is limited, the structural elements are consistent with those found in molecules used for such applications. smolecule.com
Involvement in Catalysis Research (e.g., as a ligand component in organocatalysis or transition metal catalysis)
Chiral amines are fundamental components in the field of catalysis, serving as both organocatalysts and as ligands for transition metal catalysts. The presence of a stereocenter adjacent to the amine nitrogen in this compound makes it a candidate for applications in asymmetric catalysis.
In organocatalysis , chiral primary amines can catalyze a variety of enantioselective transformations, such as Michael additions and aldol (B89426) reactions, often proceeding through enamine or iminium ion intermediates. While proline and its derivatives are more commonly studied, the fundamental principles could be applicable to other chiral amines.
In transition metal catalysis , chiral amines can be modified to form ligands that coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a wide range of reactions, including hydrogenations, cross-coupling reactions, and epoxidations. The electronic properties of the ligand, influenced by the chlorophenyl group, and the steric bulk of the pentyl group would play a crucial role in the activity and selectivity of the resulting catalyst.
Conclusion and Future Research Perspectives
Synthesis of Current Knowledge and Contributions to Amine Chemistry
The study of 1-(4-Chlorophenyl)pentan-1-amine, a substituted phenethylamine (B48288), has provided valuable insights into the structure-activity relationships within this significant class of organic compounds. Its synthesis, typically achieved through methods analogous to the preparation of similar amines like 1-(4-chlorophenyl)propan-1-amine, involves the reduction of the corresponding oxime or reductive amination of a ketone precursor. chemicalbook.com The hydrochloride salt of this compound is noted for its stability and is a common form for handling and research purposes. cymitquimica.com
Chemically, the reactivity of this compound is centered around its primary amine group and the chlorinated phenyl ring. The amine functionality allows for a variety of reactions, including acylation, alkylation, and oxidation. The presence of the chlorine atom on the phenyl ring influences the electron density of the aromatic system and can be a site for reduction or other substitution reactions.
The primary contribution of this compound to amine chemistry lies in its role as a versatile building block in medicinal chemistry. It is recognized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Specifically, it has been identified as a valuable precursor for the development of:
Central Nervous System (CNS) active compounds: The phenethylamine scaffold is a common feature in many neurologically active drugs.
Analgesic and anti-inflammatory agents: Modifications of this structure may lead to new pain-relieving and anti-inflammatory drugs.
Enzyme inhibitors: The specific stereochemistry and electronic properties of this amine can be exploited to design targeted enzyme inhibitors.
The broader class of substituted phenethylamines, to which this compound belongs, is known for a wide range of pharmacological activities, including acting as central nervous system stimulants, hallucinogens, and entactogens. wikipedia.org They are also investigated as modulators of neurotransmitter systems and as potential microtubule-targeting agents, which could have implications for cancer therapy and the treatment of neurodegenerative diseases. nih.gov
Identification of Remaining Research Gaps in this compound Chemistry
Despite its utility as a synthetic intermediate, dedicated research focusing solely on the chemical and biological properties of this compound is not extensively documented in publicly available literature. The majority of information is contextual, appearing in patents or broader studies on related compounds. This points to several significant research gaps:
Stereospecific Synthesis and Activity: The biological activity of chiral amines is often highly dependent on their stereochemistry. The development of efficient stereospecific synthetic routes to produce enantiomerically pure (R)- and (S)-1-(4-chlorophenyl)pentan-1-amine and the subsequent evaluation of their individual biological activities represent a critical underexplored area.
Metabolic Fate and Toxicological Profile: There is a lack of data on the metabolism, pharmacokinetic profile, and potential toxicity of this specific compound. Understanding how it is processed in biological systems is crucial for any potential therapeutic development.
Exploration of Analogs: A systematic exploration of the structure-activity relationship by synthesizing and testing a library of analogs with variations in the alkyl chain length, and substitutions on the phenyl ring and amine group could uncover compounds with improved potency, selectivity, or safety profiles.
Material Science Applications: While its use in medicinal chemistry is alluded to, its potential application in material science, for instance as a monomer or a modifying agent in polymers, has not been explored.
Proposed Future Directions for Fundamental and Applied Research on this Compound
Addressing the identified research gaps will pave the way for a more complete understanding and potential application of this compound. Future research should be directed towards the following areas:
Fundamental Research:
Advanced Synthetic Methodologies: Development of novel, efficient, and stereoselective synthetic methods for this compound and its derivatives will be crucial for accessing enantiomerically pure compounds for detailed biological evaluation.
In-depth Spectroscopic and Crystallographic Analysis: Detailed characterization of the compound and its key derivatives using advanced spectroscopic techniques and single-crystal X-ray diffraction would provide valuable information about its three-dimensional structure and intermolecular interactions.
Computational Modeling and SAR Studies: Utilizing computational chemistry to model the interaction of this compound and its analogs with various biological targets can help in predicting their activity and guiding the design of new, more potent molecules.
Mechanistic Studies of its Reactions: A thorough investigation into the mechanisms of its key reactions, such as oxidation and reduction, will enhance its utility as a synthetic tool.
Applied Research:
Systematic Pharmacological Screening: A comprehensive screening of this compound and its enantiomers against a wide panel of CNS receptors and enzymes is warranted to identify its primary biological targets and potential therapeutic indications.
Development of Novel Therapeutics: Based on the pharmacological screening results, targeted medicinal chemistry programs could be initiated to optimize the structure of this compound to develop novel drug candidates for neurological disorders, pain management, or inflammatory conditions. nih.gov
Investigation as a Microtubule-Targeting Agent: Given the known activity of other phenethylamines, investigating the effect of this compound on microtubule dynamics could open up new avenues for its application in cancer research. nih.gov
Exploration in Agrochemicals: The structural motifs present in this compound are also found in some agrochemicals. Screening for potential herbicidal or pesticidal activity could represent a novel application area.
By systematically addressing these research gaps and pursuing these future directions, the scientific community can unlock the full potential of this compound, moving it from a relatively obscure chemical intermediate to a well-characterized molecule with potential applications in both fundamental and applied chemistry.
Q & A
Q. Key Variables :
| Parameter | Effect on Yield |
|---|---|
| Catalyst loading | Optimal at 5-10% Pd/C |
| Temperature | 60-80°C for alkylation |
| Solvent polarity | Higher polarity improves intermediate stability |
Yield discrepancies may arise from competing side reactions (e.g., over-alkylation); rigorous monitoring via TLC or HPLC is recommended .
How do structural modifications (e.g., substituents on the phenyl ring) alter the compound's reactivity in oxidation studies?
Advanced Research Question
The electron-withdrawing 4-chlorophenyl group enhances stability toward electrophilic attacks but slows oxidation kinetics compared to methyl or methoxy substituents. For example:
- Permanganate Oxidation : Proceeds via a radical mechanism under acidic conditions, forming carboxylic acid derivatives. Kinetic studies show a pH-dependent rate law (first-order in [H<sup>+</sup>]) .
- Contradictions : Conflicting reports on intermediate formation (e.g., epoxide vs. ketone) may arise from solvent effects. Polar aprotic solvents favor epoxide intermediates, while protic solvents stabilize carbocation pathways .
Methodological Insight : Use UV-Vis spectroscopy or cyclic voltammetry to track electron transfer steps.
What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Basic Research Question
- <sup>1</sup>H NMR : Distinct signals for the amine proton (δ 1.2–1.5 ppm, broad) and aromatic protons (δ 7.2–7.4 ppm, doublet) confirm structure .
- FT-IR : N-H stretching (3300–3500 cm<sup>-1</sup>) and C-Cl vibration (750 cm<sup>-1</sup>) are diagnostic.
- HPLC-MS : Quantifies purity and detects trace byproducts (e.g., dimerization products).
Advanced Tip : For chiral variants, employ chiral shift reagents or polarimetry to assess enantiomeric excess .
How does this compound interact with monoamine transporters, and what structural features drive selectivity?
Advanced Research Question
The compound’s phenyl and alkylamine moieties mimic endogenous neurotransmitters, enabling competitive inhibition of dopamine (DAT) and norepinephrine (NET) transporters. Key findings:
- Selectivity : The 4-chloro group reduces serotonin transporter (SERT) affinity by ~90% compared to non-halogenated analogs .
- Pharmacological Assays : Use radiolabeled ligands (e.g., [<sup>3</sup>H]dopamine) in synaptosomal uptake assays. EC50 values correlate with alkyl chain length—longer chains enhance DAT/NET binding .
Data Conflict Note : Discrepancies in IC50 values across studies may stem from differences in cell lines (e.g., HEK293 vs. neuronal cultures).
What strategies mitigate solubility challenges in aqueous biological assays for this compound?
Advanced Research Question
The hydrophobic 4-chlorophenyl group limits aqueous solubility. Solutions include:
- Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity.
- Derivatization : Introduce sulfonate or tertiary amine groups via post-synthetic modification .
- Nanoparticle Encapsulation : Liposomal formulations improve bioavailability in in vivo models.
Validation : Measure solubility via shake-flask method and confirm stability using dynamic light scattering (DLS) .
How do reaction conditions influence stereochemical outcomes in asymmetric synthesis?
Advanced Research Question
Chiral catalysts (e.g., BINAP-Ru complexes) induce enantioselectivity during alkylation. Key factors:
- Temperature : Lower temperatures (0–5°C) favor higher enantiomeric excess (ee) by reducing racemization.
- Solvent : Non-polar solvents (e.g., toluene) enhance catalyst-substrate interactions .
Case Study : A 2020 study achieved 92% ee using (S)-BINAP at -10°C, contrasting with 75% ee at room temperature .
What computational methods predict the compound's metabolic pathways in pharmacokinetic studies?
Advanced Research Question
- DFT Calculations : Identify reactive sites (e.g., amine group) for cytochrome P450-mediated oxidation.
- MD Simulations : Model binding affinities to transporters using AutoDock or GROMACS .
Validation : Cross-reference with in vitro microsomal assays to confirm predicted metabolites (e.g., N-dealkylated products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
